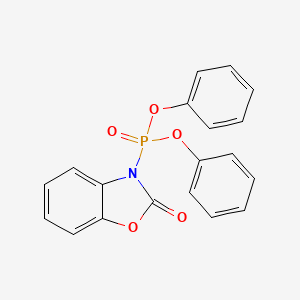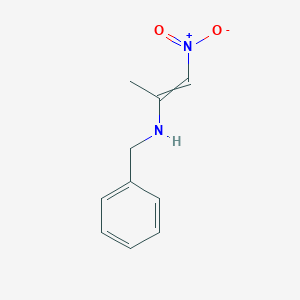![molecular formula C8H3N3O2 B14413917 6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate CAS No. 87052-74-2](/img/structure/B14413917.png)
6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate is a heterocyclic compound that features a unique structure combining a diazonium group, a ketone, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction proceeds through a series of steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include malononitrile, hydrogen sulfide, aldehydes, and alkylating agents . Reaction conditions often involve the use of catalysts such as Mn(OTf)2 and oxidants like t-BuOOH in aqueous media .
Major Products
The major products formed from these reactions include various 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, which exhibit a wide range of biological activities .
Scientific Research Applications
6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate involves its interaction with molecular targets through its diazonium and ketone functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound shares a similar core structure but lacks the diazonium group.
Cyclopenta[b]pyridine derivatives: These compounds exhibit a wide range of biological activities and are structurally related to 6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate.
Properties
CAS No. |
87052-74-2 |
|---|---|
Molecular Formula |
C8H3N3O2 |
Molecular Weight |
173.13 g/mol |
IUPAC Name |
6-diazocyclopenta[b]pyridine-5,7-dione |
InChI |
InChI=1S/C8H3N3O2/c9-11-6-7(12)4-2-1-3-10-5(4)8(6)13/h1-3H |
InChI Key |
QTDKRSBGVOENQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C(=[N+]=[N-])C2=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


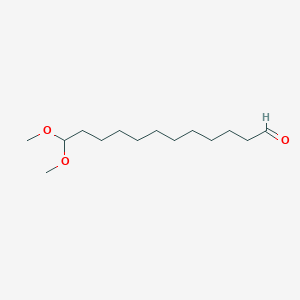
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)
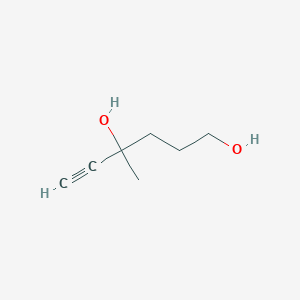
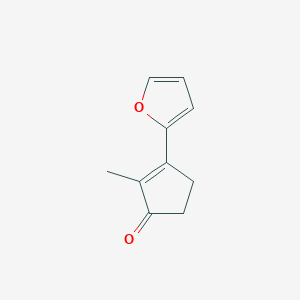
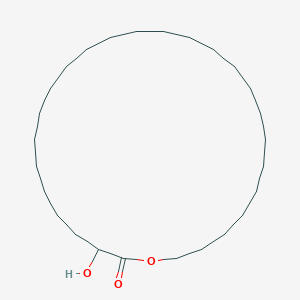
![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)
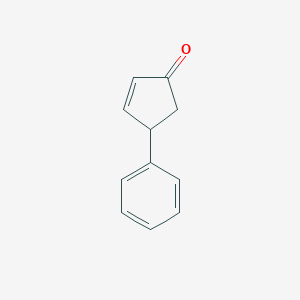
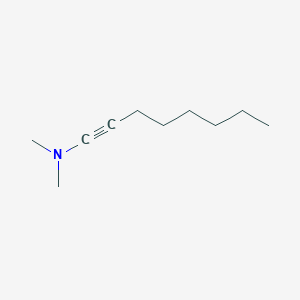
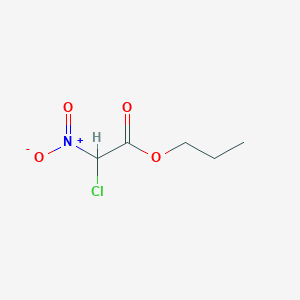
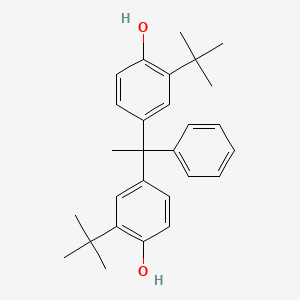
![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)
![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)
